Cyclohexanethiolate,tetrachlorotitanium

Description

Overview of Early Transition Metal-Sulfur Coordination Compounds

Early transition metals, located on the left side of the d-block and including elements like titanium, zirconium, and vanadium, are characterized by their high oxophilicity (affinity for oxygen) and their tendency to exist in high oxidation states. Their coordination chemistry with sulfur, a softer donor atom compared to oxygen, is a field of extensive study. The interaction between a hard Lewis acid, such as Ti(IV), and a soft Lewis base, like a thiolate, leads to unique bonding and reactivity. mit.eduresearchgate.net These metal-sulfur complexes are integral to understanding fundamental aspects of coordination chemistry, including redox processes and internal electron transfer reactions. mit.edu The high covalency of metal-sulfur bonds and the rich redox activity of sulfur itself contribute to a wide range of chemical behaviors. researchgate.net

Significance of Titanium(IV) Thiolate Complexes in Modern Inorganic Chemistry

Titanium(IV) thiolate complexes have garnered considerable attention for their roles as versatile reagents and precursors in materials science. A primary area of interest is their application as single-source precursors for the chemical vapor deposition (CVD) of titanium disulfide (TiS₂). rsc.org Titanium disulfide is a valuable material used in high-energy rechargeable batteries and as a solid lubricant. The use of single-source precursors, which contain both titanium and sulfur in one molecule, offers advantages in controlling the stoichiometry and purity of the resulting TiS₂ films. rsc.org Beyond materials science, the fundamental reactivity of the titanium-sulfur bond in these complexes is of academic interest for developing new synthetic methodologies in organic and organometallic chemistry.

Historical Context of Titanium(IV) Thiolate Research

The exploration of organotitanium chemistry began in the mid-20th century, spurred by the discovery of Ziegler-Natta catalysts for polymerization. ucl.ac.uk Early attempts to synthesize stable titanium-carbon bonds were challenging, but the field rapidly expanded with the introduction of stabilizing ligands, such as cyclopentadienyl (B1206354) groups. ucl.ac.uk The synthesis of titanium thiolate complexes followed, with initial preparative routes often involving the reaction of titanium amides, like tetrakis(diethylamido)titanium, with thiols. rsc.orgwikipedia.org Another common method is the direct reaction of titanium halides, most notably titanium tetrachloride (TiCl₄), with thiols or their salts. rsc.org However, the high reactivity and moisture sensitivity of both TiCl₄ and the resulting thiolate complexes presented significant synthetic challenges, often leading to the formation of oxo-bridged or hydrolyzed species rather than the desired simple thiolate complexes. rsc.org

Scope and Nomenclature of Cyclohexanethiolate,tetrachlorotitanium within Titanium(IV) Coordination Chemistry

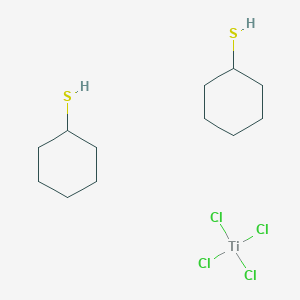

The compound name "this compound" is chemically ambiguous. Based on established principles of coordination chemistry, the most plausible interpretation is an adduct formed between the Lewis acid titanium tetrachloride (TiCl₄) and the sulfur-containing ligand, cyclohexanethiol (B74751) (C₆H₁₁SH). Titanium tetrachloride readily forms adducts with neutral donor ligands, expanding its coordination number from four to five or, more commonly, six. mit.edu

Therefore, the compound is most accurately named Tetrachlorobis(cyclohexanethiol)titanium(IV) . In this complex, two neutral cyclohexanethiol molecules coordinate to a central titanium(IV) ion, which retains its four chloro ligands. The sulfur atom of the thiol acts as the donor to the titanium center. This results in a six-coordinate, pseudo-octahedral geometry around the titanium atom.

According to IUPAC nomenclature for coordination compounds, ligands are named first in alphabetical order, followed by the metal and its oxidation state in Roman numerals.

Ligands: "Tetrachloro" for the four Cl⁻ ligands and "bis(cyclohexanethiol)" for the two C₆H₁₁SH ligands. The prefix "bis-" is used for complex ligands.

Metal: "titanium(IV)" for the Ti⁴⁺ center.

The resulting systematic name is Tetrachlorobis(cyclohexanethiol)titanium(IV) , with the chemical formula [TiCl₄(C₆H₁₁SH)₂] . This complex has been identified as a single-source precursor for producing titanium disulfide. rsc.org

Relevant Theoretical Frameworks for Titanium-Sulfur Bonding Analysis

The nature of the bond between titanium and sulfur in thiolate complexes can be analyzed through several theoretical frameworks.

Lewis Acid-Base Theory: Ti(IV) is considered a hard Lewis acid, while the sulfur atom of a thiol or thiolate is a soft Lewis base. According to Hard and Soft Acids and Bases (HSAB) theory, interactions between hard acids and soft bases are generally less favorable than hard-hard or soft-soft interactions. This inherent mismatch contributes to the specific reactivity of the Ti-S bond.

Molecular Orbital (MO) Theory: A more detailed picture is provided by MO theory, which describes the bonding in terms of the overlap of atomic orbitals. The bonding involves the donation of a lone pair of electrons from the sulfur atom into a vacant d-orbital of the titanium(IV) center, forming a sigma (σ) bond. The d⁰ electronic configuration of Ti(IV) means that its frontier orbitals are of relatively high energy, influencing the bond strength and reactivity. rsc.org

Density Functional Theory (DFT): Modern computational methods like DFT are used to model the electronic structure, geometry, and vibrational frequencies of these complexes. These calculations can predict bond lengths, bond angles, and infrared spectral features, providing insights that complement experimental data. For instance, DFT calculations on related systems help elucidate the stability and preferred coordination geometries, such as the common octahedral arrangement in Ti(IV) adducts. The Ti-S bond is understood to have significant ionic character, but with a substantial degree of covalent contribution.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the synthesis and full characterization of [TiCl₄(C₆H₁₁SH)₂] are not prevalent in the surveyed literature, data from analogous TiCl₄ adducts and other titanium thiolate complexes provide a strong basis for understanding its properties. The synthesis generally involves the direct reaction of titanium tetrachloride with two equivalents of cyclohexanethiol in an inert, anhydrous solvent like hexane (B92381) or toluene (B28343). rsc.orgmit.edu The reaction is exothermic and yields the product as a solid.

Table 1: Representative Spectroscopic Data for Ti(IV)-Thiolate and TiCl₄ Adducts

The following table presents typical spectroscopic values for related compounds, which can be used to approximate the expected data for Tetrachlorobis(cyclohexanethiol)titanium(IV).

| Spectroscopic Feature | Expected Range / Observation | Significance | Reference Compound(s) |

| IR: ν(Ti-Cl) Stretch | 400 - 500 cm⁻¹ | Indicates the presence of terminal Ti-Cl bonds. The frequency can shift upon coordination. | TiCl₄, [TiCl₄(diester)] mit.edursc.org |

| IR: ν(S-H) Stretch | ~2550 cm⁻¹ | A shift from the free thiol (~2570 cm⁻¹) upon coordination indicates bonding through the sulfur atom. | Free Thiols, Metal-Thiol Adducts |

| ¹H NMR: S-H Proton | Shift downfield | The proton attached to the coordinating sulfur atom would experience a change in its chemical environment. | General NMR principles |

| ¹³C NMR: Cyclohexyl Ring | Shifts in C-S carbon | The carbon atom directly bonded to the coordinating sulfur will show the most significant shift compared to the free ligand. | [TiCl₄(diester)] rsc.org |

Compound Nomenclature Table

Properties

IUPAC Name |

cyclohexanethiol;tetrachlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12S.4ClH.Ti/c2*7-6-4-2-1-3-5-6;;;;;/h2*6-7H,1-5H2;4*1H;/q;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFMHFWNBYZOOE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S.C1CCC(CC1)S.Cl[Ti](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl4S2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Spectroscopic Characterization of Cyclohexanethiolate,tetrachlorotitanium

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. acs.org While a crystal structure for "Cyclohexanethiolate,tetrachlorotitanium" has not been reported, a thorough examination of analogous titanium(IV) thiolate compounds allows for a robust prediction of its key structural features.

Determination of Molecular Geometry and Coordination Environment around Titanium

The geometry of the titanium(IV) center in its complexes is dictated by the nature of the surrounding ligands. wikipedia.org Titanium(IV) complexes commonly adopt octahedral coordination geometries, although tetrahedral and trigonal bipyramidal arrangements are also known, particularly with bulky ligands or in the absence of coordinating solvents. wikipedia.orgnih.gov

For a monomeric "this compound" molecule, a five-coordinate geometry around the titanium atom is plausible, likely adopting a trigonal bipyramidal structure. However, the propensity of thiolate ligands to act as bridging units between metal centers suggests that dimeric or polymeric structures are also highly probable. capes.gov.br In such a scenario, the titanium centers would likely achieve a more stable six-coordinate, pseudo-octahedral geometry through the formation of Ti-S-Ti or Ti-Cl-Ti bridges. An example of this is seen in the dimeric complex [NEt2H2][Ti2(μ-SCH2Ph)3(SCH2Ph)6], where two octahedral titanium centers are bridged by three thiolate ligands. capes.gov.br

Interatomic Distances and Angles (Ti-S, Ti-Cl, S-C)

The precise measurement of bond lengths and angles provides fundamental insights into the bonding within a molecule. Based on data from analogous compounds, the following interatomic distances are anticipated for "this compound":

Ti-S Bond Length: The length of the titanium-sulfur bond is sensitive to its coordination mode. For a terminal cyclohexanethiolate ligand, a Ti-S bond length in the range of 2.30 Å to 2.40 Å is expected. acs.org Should the thiolate ligand bridge two titanium centers, this bond would likely be elongated.

Ti-Cl Bond Length: The titanium-chlorine bond distance in titanium(IV) complexes is typically found between 2.17 Å and 2.32 Å. cam.ac.ukmdpi.com In the parent compound, titanium tetrachloride (TiCl4), the Ti-Cl bond length is 2.170 Å. nist.gov

S-C Bond Length: The sulfur-carbon bond within the cyclohexanethiolate ligand is expected to be a standard single bond, with a length of approximately 1.82 Å.

The bond angles around the titanium atom will be characteristic of its coordination geometry, with values approximating 90° and 120° for a trigonal bipyramidal arrangement, and near 90° and 180° for an octahedral geometry.

Table 1: Representative Interatomic Distances in Analogous Titanium(IV) Complexes

| Bond | Representative Compound | Bond Length (Å) |

| Ti-S (terminal) | [Cp2Ti(dmpet-κS)2] | ~2.35 |

| Ti-Cl | Titanium(IV) chloride | 2.170 |

| Ti-Cl | (tBuPCP)TiCl3 | 2.27-2.32 |

Disclaimer: This table presents representative data from analogous compounds and does not represent experimental data for this compound.

Analysis of Crystal Packing and Supramolecular Interactions

The solid-state structure of a compound is determined by the efficient packing of its constituent molecules, driven by a variety of intermolecular forces. nih.gov In the case of "this compound," van der Waals forces are expected to be the primary interactions governing the crystal packing. The interlocking of the cyclohexyl rings and interactions between the chlorine atoms of neighboring molecules will be significant. While the cyclohexyl group is not capable of the π-stacking interactions seen in some aryl-substituted titanium thiolate complexes, the possibility of weak C-H···Cl hydrogen bonds contributing to the stability of the crystal lattice should not be discounted. rsc.org

Stereochemical Aspects, including Chirality and Diastereomer Formation

The field of stereochemistry in titanium(IV) coordination compounds is extensive, with many known chiral complexes. rsc.orgacs.orgresearchgate.netnih.gov If the cyclohexanethiolate ligand is itself chiral (for instance, if it is substituted), the resulting "this compound" complex will be chiral.

Even with an achiral cyclohexanethiolate ligand, the spatial arrangement of the ligands around the titanium center can give rise to stereoisomers. savemyexams.com For example, in a hypothetical octahedral adduct, cis and trans isomers would be possible. The use of a chiral ligand would lead to the formation of diastereomers, which would possess distinct physical and chemical properties. The specific isomer or mixture of isomers obtained would be dependent on the synthetic conditions and the relative thermodynamic stabilities of the possible stereoisomers. acs.orgacs.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within a molecule. researchgate.netmsu.eduyoutube.com The FT-IR and Raman spectra of "this compound" are expected to exhibit characteristic absorption bands corresponding to the Ti-S and Ti-Cl bonds, in addition to the vibrations of the cyclohexyl ligand.

Identification of Characteristic Ti-S and Ti-Cl Stretching Frequencies

Ti-Cl Stretching Frequencies: The titanium-chlorine stretching vibrations (ν(Ti-Cl)) in titanium(IV) chloride complexes are well-established and typically observed in the 360–490 cm⁻¹ region. cdnsciencepub.comresearchgate.net For example, titanium tetrachloride exhibits a strong absorption band at approximately 486 cm⁻¹. researchgate.net In six-coordinate titanium complexes, these stretching frequencies are often shifted to lower wavenumbers, appearing in the 360–385 cm⁻¹ range. cdnsciencepub.com Consequently, the spectrum of "this compound" is expected to show one or more strong bands in this region, characteristic of the Ti-Cl bonds.

Table 2: Characteristic Vibrational Frequencies for Bonds in Related Titanium(IV) Complexes

| Vibration | Complex Type | Frequency Range (cm⁻¹) |

| ν(Ti-Cl) | Titanium(IV) chloride | ~490 |

| ν(Ti-Cl) | Hexacoordinate Ti(IV) chloride adducts | 360-385 |

| ν(Ti-O) | Titanium(IV) oxo-complexes | 500-800 |

Disclaimer: This table presents representative data from analogous compounds to provide a probable range for the vibrational frequencies in this compound. The Ti-O vibration is included for comparative purposes.

In addition to these metal-ligand vibrations, the spectra will be characterized by the C-H stretching vibrations of the cyclohexyl ring between 2850 cm⁻¹ and 2960 cm⁻¹, and the C-H bending vibrations in the region of 1440 cm⁻¹ to 1465 cm⁻¹.

Ligand-Centric Vibrational Modes and Coordination Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural perturbations within the cyclohexanethiolate ligand upon its coordination to the tetrachlorotitanium moiety. The coordination of the sulfur atom to the electron-deficient titanium center induces significant changes in the vibrational frequencies of the ligand, particularly those associated with the C-S and S-H bonds, and introduces new vibrational modes corresponding to the Ti-S and Ti-Cl bonds.

Coordination of the cyclohexanethiolate ligand to the titanium(IV) center is expected to cause a noticeable shift in the C-S stretching frequency. In free cyclohexanethiol (B74751), this vibration is typically observed in the 600-700 cm⁻¹ region. Upon coordination, the drainage of electron density from the sulfur atom towards the titanium center would lead to a weakening of the C-S bond, resulting in a shift to a lower frequency (red shift). This shift is a direct indicator of the formation of the Ti-S bond.

Furthermore, the IR and Raman spectra of the complex are characterized by the appearance of new bands in the low-frequency region, which are absent in the spectra of the free ligand and titanium tetrachloride. These new bands are attributable to the stretching vibrations of the newly formed titanium-sulfur (Ti-S) and the existing titanium-chlorine (Ti-Cl) bonds. Based on studies of related titanium(IV) complexes, the Ti-Cl stretching vibrations in a hexacoordinate environment are typically observed in the 300-400 cm⁻¹ range. researchgate.netacs.org The Ti-S stretching vibration is expected to appear at a slightly higher frequency than the Ti-Cl modes, likely in the 400-500 cm⁻¹ region, which is consistent with observations for other metal-thiolate complexes. researchgate.netrsc.org

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| ν(C-H) of cyclohexyl | 2850-2950 | Relatively insensitive to coordination. |

| ν(C-S) | 550-650 | Shifted to lower frequency upon coordination compared to free thiol. |

| ν(Ti-S) | 400-500 | Appearance confirms coordination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of Cyclohexanethiolate,tetrachrachlorotitanium in solution, providing detailed information about the electronic environment of the cyclohexyl protons and carbons.

The ¹H and ¹³C NMR spectra of this compound are expected to show significant downfield shifts for the resonances of the cyclohexyl group compared to free cyclohexanethiol. This is a direct consequence of the coordination of the sulfur atom to the highly Lewis acidic tetrachlorotitanium center. The electron-withdrawing nature of the [TiCl₄] fragment deshields the protons and carbons of the cyclohexyl ring, causing their signals to appear at a higher chemical shift (δ).

In the ¹H NMR spectrum of free cyclohexanethiol, the proton attached to the sulfur-bearing carbon (α-proton) typically resonates around 2.8 ppm, while the other cyclohexyl protons appear as a complex multiplet between 1.2 and 2.1 ppm. chemicalbook.com Upon coordination to titanium, the α-proton is expected to experience the most significant downfield shift due to its proximity to the electropositive metal center. The remaining protons on the cyclohexyl ring would also be shifted downfield, albeit to a lesser extent.

Similarly, in the ¹³C NMR spectrum, all carbon resonances of the cyclohexyl ligand are expected to shift downfield. The carbon atom directly bonded to the sulfur (Cα) would be the most affected. The magnitude of these coordination-induced shifts can provide qualitative information about the strength of the Ti-S bond.

The table below presents the anticipated ¹H and ¹³C NMR chemical shift ranges for the cyclohexyl moiety in this compound, contrasted with the experimental values for free cyclohexanethiol. chemicalbook.comrsc.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Cyclohexyl Group

| Nucleus | Position | Free Cyclohexanethiol (δ, ppm) chemicalbook.comrsc.org | Coordinated Cyclohexanethiolate (Expected δ, ppm) |

|---|---|---|---|

| ¹H | α-CH | ~2.8 | 3.0 - 3.5 |

| Other CH₂ | 1.2 - 2.1 | 1.5 - 2.5 | |

| ¹³C | Cα | ~41 | 45 - 55 |

The coupling constants (J-values) between adjacent protons in the cyclohexyl ring are not expected to change dramatically upon coordination, as they are primarily dependent on the dihedral angles within the ring, which should remain relatively unperturbed.

The solution-state structure of this compound may be more complex than a simple monomeric species. Titanium(IV) alkoxides, which are electronically similar to thiolates, are well-known to form dimers or higher oligomers in non-coordinating solvents. nih.govnih.gov This association occurs through the formation of bridging alkoxide (or in this case, thiolate) ligands, which allows the titanium centers to achieve a more stable, higher coordination number (typically six).

Therefore, it is plausible that this compound exists in solution as a dimeric species, [TiCl₃(μ-SC₆H₁₁)₂TiCl₃], or other oligomeric forms. Techniques such as diffusion-ordered NMR spectroscopy (DOSY) could be employed to determine the hydrodynamic radius of the species in solution, and thus estimate its degree of aggregation. Furthermore, cryoscopic or ebullioscopic measurements could provide an independent determination of the molar mass in solution, thereby confirming the stoichiometry. The presence of such equilibria in solution is an important consideration for understanding the reactivity of this compound. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic structure of this compound. The electronic transitions observed for this compound are not of the d-d type, but rather arise from charge transfer processes.

The titanium(IV) center in this compound has a d⁰ electron configuration. wikipedia.org Consequently, electronic transitions between d-orbitals (d-d transitions), which are responsible for the color of many transition metal complexes, are not possible. docbrown.info The observed color and UV-Vis absorption bands of titanium(IV) thiolate complexes are therefore attributed to ligand-to-metal charge transfer (LMCT) transitions. libretexts.org

In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand in character (in this case, an orbital associated with the sulfur lone pairs of the cyclohexanethiolate) to a vacant d-orbital on the titanium center. These transitions are typically of high intensity (large molar extinction coefficients, ε) and occur at relatively high energies, often in the ultraviolet or near-visible region of the spectrum. libretexts.org The energy of the LMCT band is sensitive to the nature of both the metal and the ligand. For a given metal, more easily oxidized ligands (i.e., those with higher energy lone pairs) will give rise to lower energy LMCT bands.

The UV-Vis spectrum of this compound is expected to exhibit one or more intense absorption bands in the range of 250-400 nm, corresponding to S → Ti LMCT transitions. The position and intensity of these bands provide a spectroscopic signature for the titanium-thiolate linkage.

Table 3: Expected Electronic Absorption Bands for this compound

| Transition Type | Expected λₘₐₓ (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|

The absence of any absorption in the visible region above 400 nm would be consistent with the d⁰ configuration of Ti(IV). The intense nature of these charge transfer bands can often result in a yellow or orange coloration of concentrated solutions of such complexes.

Correlation of Spectral Data with Electronic Structure

This section would typically detail how spectroscopic data, such as UV-Visible and X-ray Photoelectron Spectroscopy (XPS), provides insight into the electronic transitions and bonding within the molecule. For a titanium(IV) complex like this compound, which has a d⁰ electronic configuration, electronic spectra would likely be dominated by ligand-to-metal charge transfer (LMCT) bands. nih.gov Analysis of these bands would help in understanding the energy levels of the molecular orbitals and the nature of the titanium-sulfur and titanium-chlorine bonds.

Hypothetical UV-Visible Spectral Data:

| Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |

| λ₁ | ε₁ | S(σ) → Ti(d) |

| λ₂ | ε₂ | S(π) → Ti(d) |

| λ₃ | ε₃ | Cl(π) → Ti(d) |

Mass Spectrometry (MS)

Mass spectrometry would be a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of the complex.

Determination of Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would provide the exact molecular weight of the parent ion, confirming the formation of the target compound. The fragmentation pattern observed in the mass spectrum would reveal the stability of different bonds within the molecule. For this compound, expected fragmentation could involve the loss of chloride ligands, the cyclohexanethiolate ligand, or fragments of the cyclohexyl ring.

Hypothetical Mass Spectrometry Fragmentation Data:

| m/z | Proposed Fragment |

| [M]⁺ | [Ti(SC₆H₁₁)Cl₄]⁺ |

| [M-Cl]⁺ | [Ti(SC₆H₁₁)Cl₃]⁺ |

| [M-SC₆H₁₁]⁺ | [TiCl₄]⁺ |

| [M-Cl-C₆H₁₀]⁺ | [Ti(SH)Cl₃]⁺ |

Confirmation of Complex Stoichiometry and Purity

The isotopic pattern of the mass spectrum, particularly due to the presence of titanium and chlorine isotopes, would be used to confirm the stoichiometry of the complex. The absence of significant peaks corresponding to impurities would serve as an indicator of the sample's purity.

Elemental Analysis and Thermogravimetric Analysis

Elemental analysis would provide the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, sulfur, chlorine, and titanium. This data would be compared with the theoretical values to verify the compound's identity and purity.

Hypothetical Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | Value | Value |

| Hydrogen (H) | Value | Value |

| Sulfur (S) | Value | Value |

| Chlorine (Cl) | Value | Value |

| Titanium (Ti) | Value | Value |

Thermogravimetric analysis (TGA) would be employed to study the thermal stability of the complex. The TGA curve would show weight loss at different temperatures, corresponding to the decomposition of the compound and the loss of its constituent ligands. This analysis provides information on the temperature at which the compound begins to decompose and the nature of the decomposition products. For instance, the thermal decomposition of related methyl titanium chlorides has been studied to understand their stability and reaction products. cdnsciencepub.com

Coordination Chemistry and Electronic Structure of Titanium Iv Thiolates

Ligand Field Theory and Orbital Interactions in Titanium(IV) Complexes

When ligands approach the Ti(IV) center, their orbitals interact with the metal's nine valence orbitals (five 3d, one 4s, and three 4p). wikipedia.org The geometry of the complex dictates the specifics of these interactions. libretexts.org

Octahedral Geometry : In an octahedral field, the six ligands are positioned along the Cartesian axes. This orientation causes the metal's d-orbitals to split into two distinct energy levels: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). wikipedia.orglibretexts.org The e_g orbitals point directly at the incoming ligands, resulting in strong sigma (σ) antibonding interactions and a significant increase in their energy. The t₂g orbitals, pointing between the ligands, are non-bonding or can participate in pi (π) interactions. wikipedia.org

Tetrahedral Geometry : In a tetrahedral arrangement, the four ligands approach the metal center from positions between the axes. This results in an inverted splitting pattern compared to the octahedral case, with the t₂ set (d_xy, d_xz, d_yz) being higher in energy than the e set (d_z², d_x²-y²). libretexts.orguni-siegen.de The energy splitting (Δ_tet) in a tetrahedral field is significantly smaller than in an analogous octahedral field (Δ_tet ≈ 4/9 Δ_oct). libretexts.orguni-siegen.de

For a d⁰ ion like Ti(IV), all metal-ligand bonding orbitals are filled with ligand electrons, while the corresponding antibonding orbitals (such as the e_g* in an octahedral complex) are empty. The energy gap between these filled bonding and empty antibonding orbitals is a key feature of the electronic structure. wikipedia.org

Nature of the Titanium-Sulfur Bond

The bond between titanium and sulfur in thiolate complexes is a critical determinant of their structure and reactivity. It is characterized by both sigma and pi contributions.

Sigma (σ) and Pi (π) Bonding Characteristics

Sigma (σ) Bonding: A strong sigma (σ) bond is formed by the head-on overlap of a filled, lone-pair orbital from the sulfur atom of the cyclohexanethiolate ligand with a suitable empty hybrid orbital on the titanium(IV) center. savemyexams.comwikipedia.org This direct overlap along the internuclear axis creates a strong covalent bond that is the primary contributor to the stability of the Ti-S linkage. wikipedia.orgbyjus.com

Comparison with Titanium-Oxygen and Titanium-Nitrogen Bonds

The nature of the Ti-S bond can be better understood by comparing it to Ti-O and Ti-N bonds.

| Bond Type | Donor Atom | Electronegativity | Orbital Size | π-Donation Capability | Typical Bond Length (Å) |

| Ti-S | Sulfur | ~2.58 | Larger | Weaker | 2.6 - 2.9 researchgate.net |

| Ti-O | Oxygen | ~3.44 | Smaller | Stronger | ~1.8 - 2.1 nih.gov |

| Ti-N | Nitrogen | ~3.04 | Smaller | Variable | ~2.0 - 2.2 mdpi.com |

Titanium-Oxygen (Ti-O) Bonds: Oxygen is more electronegative and its p-orbitals are smaller and more energetically compatible with titanium's d-orbitals. This leads to very effective pπ→dπ donation from alkoxide or phenolate (B1203915) ligands to the Ti(IV) center, resulting in shorter, stronger bonds with significant double-bond character. nih.govacs.org

Titanium-Nitrogen (Ti-N) Bonds: Nitrogen's electronegativity and orbital size are intermediate between oxygen and sulfur. The π-donating ability of nitrogen ligands can vary significantly depending on the hybridization and nature of the ligand (e.g., amido vs. imido). The Ti-N bond is generally strong and covalent. mdpi.comnih.gov

Titanium-Sulfur (Ti-S) Bonds: Sulfur is less electronegative and has larger, more diffuse 3p orbitals compared to the 2p orbitals of oxygen and nitrogen. This mismatch in orbital size and energy with titanium's 3d orbitals leads to less effective overlap for π-bonding. acs.org Consequently, the Ti-S bond is longer and considered to have less π-character than the Ti-O bond. researchgate.net This "mismatched" interaction between the hard Ti(IV) acid and the soft sulfur base is a defining characteristic of these complexes. researchgate.net

Coordination Geometries of Titanium(IV) Thiolate Complexes

The coordination environment around the titanium(IV) center in thiolate complexes is highly adaptable, influenced by a delicate balance of electronic factors and the steric demands of the ligands.

Tetrahedral, Octahedral, and Pentagonal Bipyramidal Geometries

Titanium(IV) thiolate complexes can adopt several coordination geometries, with four-, five-, and six-coordinate structures being the most prevalent.

Tetrahedral (4-coordinate): This geometry is common for Ti(IV) with four identical, relatively small ligands and no steric hindrance, as seen in titanium tetrachloride (TiCl₄). wikipedia.orgwikipedia.org For thiolate complexes, this geometry is favored when bulky ligands prevent higher coordination numbers.

Octahedral (6-coordinate): This is a very common geometry for titanium(IV), allowing it to maximize its coordination number. wikipedia.org Complexes such as [NEt₂H₂][Ti₂(μ-SCH₂Ph)₃(SCH₂Ph)₆] feature two six-coordinate titanium centers with an approximately octahedral geometry. acs.orgcapes.gov.br The formation of adducts like [TiCl₄(HSR)₂] (where R can be cyclohexyl) from TiCl₄ and thiols also leads to octahedral structures. acs.org

Five-coordinate Geometries: Both trigonal bipyramidal and square pyramidal geometries are observed, often with mixed-ligand systems. The first structurally characterized five-coordinate homoleptic sulfur-bonded titanium complex, [Et₂NH₂]₃[Ti(SC₆F₅)₅][SC₆F₅]₂, showcases this possibility. rsc.orgresearchgate.net Other examples include mono(guanidinate) titanium(IV) trichloride (B1173362) complexes, which exhibit a distorted trigonal bipyramidal geometry. mdpi.com

Influence of Ligand Sterics and Electronic Properties on Geometry

The final structure of a titanium(IV) thiolate complex is not determined by a single factor but by the interplay of steric and electronic effects. nih.gov

Steric Effects: The size of the ligands plays a crucial role. Bulky ligands, such as those with tert-butyl groups, can sterically hinder the approach of additional ligands, favoring lower coordination numbers or influencing the arrangement of ligands around the metal center. acs.org For example, CpTi(SBn)₃ (where Cp is the bulky pentamethylcyclopentadienyl ligand) is monomeric, whereas related, less hindered complexes can form dimers. acs.org The cyclohexyl group in cyclohexanethiolate is sterically demanding and will significantly influence the number of ligands that can coordinate to the titanium center.

Electronic Configuration and Oxidation States of Titanium in Thiolate Environments

Titanium is a transition metal that can exhibit several oxidation states, most commonly +2, +3, and +4. docbrown.infobritannica.com In the context of thiolate complexes such as Cyclohexanethiolate,tetrachlorotitanium, the titanium center is in the +4 oxidation state, which is its most stable and prevalent form. britannica.com

The electronic configuration of a neutral titanium atom (Ti, Z=22) is [Ar] 3d² 4s². youtube.com To achieve the +4 oxidation state, the atom loses its two 4s electrons and its two 3d electrons. youtube.com This results in the electronic configuration for the Titanium(IV) ion (Ti⁴⁺) being [Ar] 3d⁰. docbrown.infoyoutube.com

The key characteristic of a Ti(IV) center is its d⁰ electron configuration, meaning it has no electrons in its d orbitals. docbrown.infoacs.org This has a direct consequence on the physical properties of its compounds. Without any d-electrons to be promoted through the absorption of visible light, Ti(IV) complexes are typically colorless or white. docbrown.info This lack of d-d electronic transitions is a fundamental feature of titanium(IV) coordination chemistry. While theoretical studies on materials like titanium dioxide have proposed a more complex electronic structure suggesting an oxidation state closer to +3, the conventional and widely accepted model in coordination chemistry designates the oxidation state in these compounds as +4. arxiv.org

| Ion | Atomic Number (Z) | Neutral Atom Configuration | Ion Configuration | d-electron Count |

| Ti⁴⁺ | 22 | [Ar] 3d² 4s² | [Ar] or 1s²2s²2p⁶3s²3p⁶ | 0 |

Lewis Acidity of Titanium(IV) and its Interaction with Thiolate Ligands

The electron-deficient nature of the Ti(IV) ion, with its d⁰ configuration and high positive charge, makes it a potent Lewis acid. nih.govdocumentsdelivered.com A Lewis acid is defined as an electron-pair acceptor. Titanium(IV) readily accepts electron density from electron-donating species, known as Lewis bases, to form stable coordination complexes. nih.govsigmaaldrich.com Its strong Lewis acidic character is fundamental to its role in various chemical transformations, including as a catalyst in Friedel-Crafts reactions and polymerization processes. sigmaaldrich.comresearchgate.net Research has shown that Ti(IV) is a significantly stronger Lewis acid than other common metal ions like Iron(III). nih.gov

In the compound this compound, the thiolate ligand (C₆H₁₁S⁻) acts as a Lewis base. The sulfur atom of the thiolate possesses lone pairs of electrons that it donates to the empty orbitals of the electrophilic Ti(IV) center, forming a coordinate covalent bond. This interaction is a classic example of a Lewis acid-base adduct formation.

The nature of the interaction is influenced by the properties of the ligand. Thiolate ligands are considered soft Lewis bases, and they form stable bonds with the hard Lewis acid Ti(IV). The interaction involves the donation of sigma (σ) electron density from the sulfur atom to the titanium center. acs.org The strength of this interaction can be influenced by the other ligands attached to the titanium and the steric and electronic properties of the thiolate itself. Studies on various Ti(IV) adducts have established a qualitative ranking of binding strengths for different types of ligands, illustrating the influence of hard-soft acid-base principles and steric factors on complex formation. nih.gov

| Lewis Acid | Lewis Base | Nature of Interaction | Resulting Bond |

| Titanium(IV) (Ti⁴⁺) | Thiolate (RS⁻) | Electron pair acceptance by Ti⁴⁺ | Coordinate Covalent (Ti-S) |

Reactivity and Transformation Pathways of Cyclohexanethiolate,tetrachlorotitanium

Ligand Substitution Reactions

Ligand substitution reactions are a cornerstone of the chemistry of transition metal complexes, and Cyclohexanethiolate,tetrachlorotitanium is no exception. libretexts.org These reactions involve the replacement of one or more ligands in the coordination sphere of the titanium atom with other ligands. The stability of the resulting complex often drives these processes. youtube.com

Exchange of Chloride Ligands with Other Halides or Pseudohalides

The four chloride ligands in this compound are susceptible to exchange with other halides (e.g., Br⁻, I⁻) and pseudohalides (e.g., CN⁻, SCN⁻, N₃⁻). The exchange of halides is a common phenomenon among titanium(IV) tetrahalides, where mixed-halide species can be formed. wikipedia.org For instance, titanium tetrachloride readily exchanges ligands with titanium tetrabromide. wikipedia.org This suggests that the reaction of this compound with sources of other halides would likely result in a statistical distribution of mixed-halide species.

The introduction of pseudohalide ligands, such as azide (B81097) (N₃⁻), can be achieved using reagents like trimethylsilyl (B98337) azide (Me₃SiN₃). This type of exchange has been utilized to create new organotitanium azide complexes from their chloride precursors, which are valuable synthons for click chemistry reactions. researchgate.net The general transformation can be represented as:

[Ti(SC₆H₁₁)(Cl)₄] + nX⁻ → [Ti(SC₆H₁₁)(Cl)₄₋ₙ(X)ₙ]ⁿ⁻ + nCl⁻

(where X = Br, I, CN, SCN, N₃; n = 1-4)

The extent of substitution and the specific product formed can be influenced by factors such as the concentration of the incoming ligand, the solvent, and the nature of the counter-ion. wikipedia.org

Substitution of Thiolate Ligands

While the chloride ligands are generally more labile, the cyclohexanethiolate ligand can also undergo substitution, particularly in the presence of other nucleophiles or under forcing conditions. The Ti-S bond, while relatively strong, can be cleaved by stronger coordinating ligands. The substitution of a thiolate ligand is a known process in transition metal chemistry and can be a pathway to generate new complexes. nih.gov

The reaction of titanium(IV) amides, such as Ti(NEt₂)₄, with thiols leads to the displacement of the amide ligands to form titanium(IV) thiolate complexes. rsc.org This indicates that the relative bond strengths and ligand concentrations play a crucial role. For this compound, a potential substitution of the thiolate ligand could be envisioned with other thiols (thiol exchange) or with other strong donor ligands.

Reactions with Lewis Bases and Adduct Formation

The titanium(IV) center in this compound is highly electrophilic and acts as a strong Lewis acid. quora.com This Lewis acidity drives the formation of adducts with a wide variety of Lewis bases (electron-pair donors). Common Lewis bases that form stable adducts with titanium(IV) chloride derivatives include ethers, amines, phosphines, and ketones. wikipedia.org

For example, titanium tetrachloride reacts exothermically with donor solvents like tetrahydrofuran (B95107) (THF) to form hexacoordinate adducts such as TiCl₄(THF)₂. wikipedia.org Similarly, this compound is expected to react with Lewis bases (L) to form five- or six-coordinate adducts, depending on the steric bulk of the incoming ligand and the stoichiometry of the reaction.

[Ti(SC₆H₁₁)(Cl)₄] + nL → [Ti(SC₆H₁₁)(Cl)₄(L)ₙ]

(where L = a Lewis base, e.g., THF, pyridine, R₃P; n = 1 or 2)

The formation of these adducts can significantly modify the reactivity of the titanium center, potentially making it more soluble or altering its catalytic properties. The electrophilicity of the titanium center is a key factor in its utility in Lewis acid-catalyzed reactions, such as the Rauhut-Currier reaction. brynmawr.edu

Table 1: Examples of Lewis Base Adducts with Titanium(IV) Chloride Derivatives

| Titanium Precursor | Lewis Base (L) | Adduct Formed | Coordination Number | Reference |

|---|---|---|---|---|

| TiCl₄ | Tetrahydrofuran (THF) | TiCl₄(THF)₂ | 6 | wikipedia.org |

| TiCl₄ | Trialkylphosphine (PR₃) | TiCl₄(PR₃)₂ | 6 | |

| TiCl₄ | Pyridine (py) | TiCl₄(py)₂ | 6 | |

| TiCl₄ | Chloride (Cl⁻) | [TiCl₅]⁻, [Ti₂Cl₁₀]²⁻ | 5, 6 (bridged) | wikipedia.org |

Organometallic Transformations

The reactivity of this compound also extends to the realm of organometallic chemistry, where the formation and cleavage of titanium-carbon bonds are central.

Reactions Involving Titanium-Carbon Bond Formation or Cleavage

While this compound itself does not possess a titanium-carbon bond, it can serve as a precursor for the synthesis of organotitanium compounds. The chloride ligands can be substituted by alkyl, aryl, or other organic groups through reactions with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

The synthesis of organotitanium complexes often starts from titanium(IV) chloride. thieme-connect.de For instance, the reaction of a pincer ligand with TiCl₄(THF)₂ can lead to the formation of an organotitanium trichloride (B1173362) complex. chemrxiv.org Subsequent reaction with a Grignard reagent can then introduce alkyl groups to the titanium center. chemrxiv.org A similar strategy could be employed with this compound to generate mixed-ligand organotitanium species.

[Ti(SC₆H₁₁)(Cl)₄] + nR-M → [Ti(SC₆H₁₁)(Cl)₄₋ₙ(R)ₙ] + n MCl

(where R = alkyl, aryl; M = Li, MgX; n = 1-4)

The stability of the resulting Ti-C bonds can be influenced by the nature of the other ligands present in the complex.

Potential for Insertion Reactions with Unsaturated Substrates

Organotitanium complexes are known to participate in insertion reactions with unsaturated substrates like alkenes, alkynes, and carbonyl compounds. While this compound itself is unlikely to undergo such reactions directly, its derivatives containing a Ti-C bond would be expected to exhibit this reactivity.

Titanium-catalyzed reactions often involve the insertion of an unsaturated molecule into a Ti-C or Ti-H bond. researchgate.net For example, in some catalytic cycles, an alkene can insert into a titanium-alkyl bond, leading to a new, longer alkyl chain attached to the titanium center. This is a fundamental step in many polymerization processes catalyzed by titanium-based systems. The presence of the thiolate ligand could potentially modulate the electronic properties of the titanium center and thus influence the rate and selectivity of such insertion reactions.

Hydrolytic Stability and Pathways of Decomposition

The hydrolytic stability of titanium(IV) complexes is a critical aspect of their chemistry, often dictating their viability in various applications. Titanium tetrachloride (TiCl₄), the parent compound for this compound, is known for its extreme sensitivity to moisture. nih.govwikipedia.org Upon contact with water, it undergoes rapid and exothermic hydrolysis to form titanium dioxide (TiO₂) and hydrochloric acid (HCl). nih.govwikipedia.org This vigorous reaction underscores the high Lewis acidity of the titanium(IV) center. wikipedia.org

The initial steps in the hydrolysis of TiCl₄ have been studied computationally, revealing a complex process involving the formation of titanium oxychloride intermediates. researchgate.net The reaction is initiated by the coordination of a water molecule to the titanium center, followed by the elimination of HCl. researchgate.net This process can continue, leading to the eventual formation of a stable TiO₂ core. wikipedia.orgresearchgate.net

For titanium thiolate complexes, the presence of the sulfur ligand can influence the hydrolytic stability. Studies on titanocene (B72419) thiolate complexes, for instance, have shown that they undergo hydrolysis to form titanoxane clusters. researchgate.net The hydrolysis of bis(thiolate) titanocene complexes, Ti(η⁵-C₅H₄SiMe₃)₂₂, results in the formation of a [Ti′]₆O₉ cage structure. researchgate.net This suggests that the Ti-S bond is susceptible to cleavage by water, leading to the formation of more thermodynamically stable Ti-O bonds.

Table 1: Hydrolysis Products of Related Titanium Compounds

| Starting Compound | Hydrolysis Products | Reference |

|---|---|---|

| Titanium tetrachloride (TiCl₄) | Titanium dioxide (TiO₂), Hydrochloric acid (HCl) | nih.govwikipedia.org |

Reductive Transformations and Formation of Lower Valent Titanium Species

Titanium(IV) complexes can undergo reductive transformations to yield lower valent titanium species, such as Ti(III) or Ti(II). These reactions are often initiated by reducing agents or through processes like reductive elimination. While specific studies on the reductive transformations of this compound are not documented, the behavior of related titanium(IV) complexes provides insight into potential pathways.

Coordination-induced reductive elimination has been observed in diamidopyridine-supported titanium(IV) dibenzyl complexes. rsc.org The addition of an alkyne to these complexes triggers a C-C bond formation and the reduction of the titanium center. rsc.org This suggests that under certain conditions, the ligands on a titanium(IV) center can react to induce a change in the metal's oxidation state.

Furthermore, the reversible oxidative addition and reductive elimination of thiophene (B33073) at a titanium center has been demonstrated. rsc.org A masked Ti(II) synthon can oxidatively add thiophene, which can then be reductively eliminated upon exposure to light. rsc.org This process highlights the potential for Ti-S bond formation and cleavage to be involved in redox processes at a titanium center. In a subsequent step, the ring-opened thiophene complex undergoes hydrodesulfurization in the presence of H₂ to form a Ti(IV) sulfide (B99878) and butane, demonstrating a transformation that involves changes at both the titanium center and the sulfur-containing ligand. rsc.org

For this compound, reductive pathways could potentially be initiated by strong reducing agents. Such a reaction might lead to the formation of Ti(III) species, which are known to be involved in various catalytic processes. The presence of the thiolate ligand could also influence the redox potential of the titanium center compared to the parent TiCl₄.

Stereoselective Reactions and Chiral Induction

Titanium(IV) complexes are widely used as Lewis acids in stereoselective synthesis, facilitating a variety of transformations with high degrees of chiral induction. While there is no specific information on the use of this compound in stereoselective reactions, the extensive chemistry of TiCl₄-mediated processes provides a strong basis for its potential in this area.

TiCl₄-mediated aldol (B89426) reactions, for example, can exhibit high levels of stereoselectivity. The addition of Lewis bases like tetrahydrofuran (THF) to TiCl₄ can dramatically improve the diastereoselectivity of aldol reactions, suggesting that the coordination environment of the titanium center is crucial for stereochemical control. organic-chemistry.org This principle could be extended to reactions employing this compound, where the thiolate ligand could modulate the Lewis acidity and steric environment of the titanium center, thereby influencing the stereochemical outcome of a reaction.

Furthermore, the stereoselective alkylation of chiral titanium(IV) enolates has been achieved with excellent diastereoselectivity. rsc.org These reactions proceed through a proposed single-electron transfer (SET) mechanism, highlighting the ability of titanium(IV) to mediate radical processes with high stereocontrol. rsc.org The nature of the ligands on the titanium center is a key factor in determining the efficiency and selectivity of these transformations.

The use of external chiral auxiliaries in conjunction with titanium complexes is another common strategy for achieving enantioselective transformations. tdx.cat It is conceivable that a chiral version of the cyclohexanethiolate ligand could be employed to create a chiral titanium Lewis acid for asymmetric catalysis.

Table 2: Examples of Stereoselective Reactions Mediated by Titanium(IV) Complexes

| Reaction Type | Titanium Reagent | Key Feature | Reference |

|---|---|---|---|

| Aldol Reaction | TiCl₄ with THF | High diastereoselectivity (up to 97:3) | organic-chemistry.org |

Applications of Cyclohexanethiolate,tetrachlorotitanium in Chemical Synthesis and Materials Science

Catalytic Applications in Organic Synthesis

The catalytic activities of titanium complexes are vast, ranging from polymerization to various bond-forming reactions. However, the specific applications for Cyclohexanethiolate,tetrachlorotitanium are not widely reported in the literature. The following sections discuss the potential and known roles of closely related titanium compounds.

Role as a Catalyst for Polymerization Reactions (e.g., Ethylene, Styrene)

Titanium tetrachloride is a fundamental component of Ziegler-Natta catalysts, which are crucial for the polymerization of olefins like ethylene. The catalytic process typically involves the reaction of TiCl₄ with an organoaluminum compound to form an active titanium-alkyl species. While various ligands are used to modify the performance of these catalysts, specific data on the use of cyclohexanethiolate as a primary ligand in ethylene or styrene polymerization is not prominent in scientific literature. Research in this area tends to focus on cyclopentadienyl (B1206354) and phenoxide ligands to enhance catalytic activity and control polymer properties.

Applications in Condensation Reactions

Titanium complexes, particularly those modified with carboxylates, can participate in condensation reactions to form larger structures. researchgate.net These reactions, often involving olation and oxolation processes, are key to forming titanium-based materials via sol-gel routes. researchgate.net The role of thiolate ligands in mediating such condensation pathways is less understood. It is proposed that the combination of titanium complexes with specific organic molecules can direct the synthesis and lead to materials with different morphologies and properties. researchgate.net

Use as a Reducing Agent in Specialty Chemical Production

The redox chemistry of titanium, cycling between Ti(IV) and Ti(III) states, is central to its use in radical reactions. nih.gov Titanium(III) species are effective reducing agents capable of promoting reactions such as pinacol coupling and epoxide ring-opening. nih.gov While titanium tetrachloride can be reduced to form these active Ti(III) catalysts, the specific function of this compound as a reducing agent is not well-documented. The properties of the thiolate ligand could potentially modulate the redox potential of the titanium center, but further research is needed to explore this application.

Catalysis in C-S Bond Formation or Cleavage

The thermolysis of certain monocyclopentadienyltitanium thiolate complexes is known to result in carbon-sulfur (C-S) bond cleavage. acs.org This process can lead to the formation of titanium-sulfide bridged dimers, suggesting the intermediacy of terminal titanium sulfide (B99878) species. acs.org This reactivity highlights the potential for titanium-thiolate complexes to play a role in reactions involving the transformation of organosulfur compounds. However, the direct catalytic application of this compound in C-S bond formation or cleavage reactions remains an area for further investigation.

Precursors for Titanium-Containing Materials

The most significant application of this compound is as a single-source precursor for the deposition of titanium-containing thin films. This approach offers several advantages over traditional multi-source methods.

Chemical Vapor Deposition (CVD) of Titanium Sulfide (TiS₂) Films

This compound belongs to a class of compounds with the general formula [TiCl₄(HSR)₂], which are highly effective single-source precursors for producing high-purity titanium disulfide (TiS₂) films via Chemical Vapor Deposition (CVD). dokumen.pubbath.ac.uk The use of a single-source precursor provides precise control over the stoichiometry of titanium and sulfur, reduces toxic waste, and simplifies the deposition process by eliminating the need to mix multiple gaseous reactants in the reactor. researchgate.net

The precursor, [TiCl₄(HSC₆H₁₁)₂], is synthesized by reacting titanium tetrachloride with cyclohexanethiol (B74751) at low temperatures in a solvent like hexane (B92381). dokumen.pub This solid precursor can then be sublimed and thermally decomposed at higher temperatures to deposit a thin film of TiS₂ onto a substrate. dokumen.pubbath.ac.uk

Films produced from [TiCl₄(HSC₆H₁₁)₂] are crystalline and exhibit a preferred (001) crystallographic orientation. dokumen.pubbath.ac.uk This orientation, where the layers of TiS₂ lie parallel to the substrate surface, is particularly advantageous for applications such as cathodes in lithium batteries, as it is thought to facilitate the intercalation of lithium ions. capes.gov.brucl.ac.uk

| Parameter | Description | Reference |

| Precursor | [TiCl₄(HSC₆H₁₁)₂] (this compound) | dokumen.pubbath.ac.uk |

| Deposition Method | Low-Pressure Chemical Vapor Deposition (LPCVD) | dokumen.pubbath.ac.uk |

| Substrate Temperature | 200–600 °C | bath.ac.ukucl.ac.uk |

| Film Composition | Titanium Disulfide (TiS₂) | dokumen.pubbath.ac.uk |

| Film Color | Bronze-coloured | bath.ac.uk |

| Crystallography | Crystalline with preferred (001) orientation | dokumen.pubbath.ac.uk |

| Primary Application | Cathodes for lithium batteries | capes.gov.br |

This CVD method represents a significant advancement, providing a reliable route to high-quality TiS₂ films with properties tailored for demanding electrochemical applications. capes.gov.br

Development of Functional Coatings and Surface Modification

Titanium-based compounds are pivotal in the development of functional coatings and surface modifications due to their unique properties, including high refractive index, durability, and biocompatibility. While direct studies on this compound for these applications are scarce, the principles of using titanium alkoxides and thiolates as precursors for thin-film deposition are well-established. These precursors are often employed in sol-gel processes or chemical vapor deposition (CVD) to create titanium dioxide (TiO₂) or titanium disulfide (TiS₂) coatings.

The cyclohexanethiolate ligand in this compound could offer specific advantages in this context. The sulfur atom can facilitate the formation of titanium disulfide films, which are of interest for applications in lithium-ion batteries and as solid lubricants. The cyclohexyl group, being a bulky organic moiety, can influence the solubility of the precursor in organic solvents, which is a critical parameter for solution-based deposition techniques. Furthermore, the thermal decomposition characteristics of the ligand would play a crucial role in determining the purity and properties of the final coating.

Surface modification of materials, particularly metals and polymers, can be achieved using titanium-based compounds to enhance properties such as biocompatibility, corrosion resistance, and adhesion. The reactivity of the titanium-chloride bonds in this compound would allow it to anchor onto surfaces containing hydroxyl or other reactive groups, creating a functionalized surface layer. This could be particularly relevant in the biomedical field for modifying the surface of implants to improve their integration with biological tissues.

Role in the Synthesis of Complex Organic Molecules

Titanium tetrachloride is a widely used Lewis acid catalyst in organic synthesis, facilitating a variety of transformations such as aldol (B89426) reactions, Diels-Alder reactions, and Friedel-Crafts acylations. The substitution of one or more chloride ligands with a thiolate, such as cyclohexanethiolate, modifies the electronic and steric properties of the titanium center. This modification can tune the Lewis acidity and catalytic activity of the complex, potentially leading to enhanced selectivity in certain organic reactions.

The presence of the thiolate ligand could also enable novel reactivity. For instance, titanium thiolates can participate in redox processes, and the sulfur atom can act as a nucleophile or a coordinating site for other reagents. While specific catalytic applications of this compound are not well-documented, related titanium complexes have been explored as catalysts in various organic transformations. The unique steric and electronic environment provided by the cyclohexanethiolate ligand could offer advantages in asymmetric catalysis, where fine-tuning of the catalyst structure is essential for achieving high enantioselectivity.

Engineering of Heterobimetallic and Polymetallic Systems Incorporating Titanium Thiolate Units

Titanium thiolate complexes are valuable building blocks for the construction of heterobimetallic and polymetallic systems. The sulfur atom of the thiolate ligand can act as a bridging ligand, connecting the titanium center to other metal ions. This allows for the rational design and synthesis of complex architectures with tailored electronic, magnetic, and catalytic properties.

For example, combining a Lewis acidic titanium center with a more redox-active metal could lead to bifunctional catalysts for complex organic transformations. The cyclohexanethiolate ligand could play a crucial role in mediating the electronic communication between the metal centers in these systems.

Below is a table summarizing the potential applications based on the functional groups of the compound:

| Section | Application Area | Role of this compound | Potential Advantages |

| 6.2.2 | Functional Coatings & Surface Modification | Precursor for thin films (e.g., TiS₂) | Controlled deposition, tailored film properties |

| 6.3 | Synthesis of Complex Organic Molecules | Lewis acid catalyst | Tunable reactivity and selectivity |

| 6.4 | Heterobimetallic & Polymetallic Systems | Building block for multinuclear complexes | Cooperative catalysis, novel material properties |

Advanced Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

Currently, there are no published Density Functional Theory (DFT) studies specifically detailing the electronic structure of Cyclohexanethiolate,tetrachlorotitanium. Such a study would be invaluable for understanding the nature of the titanium-sulfur bond, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Future research in this area would likely involve:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the Mulliken and Natural Bond Orbital (NBO) charges to understand the charge distribution on each atom.

Generation of the molecular orbital energy diagram to visualize the electronic transitions.

A hypothetical data table for such a study might look like this:

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Ti-S Bond Length (Å) | Data not available |

| NBO Charge on Ti | Data not available |

| NBO Charge on S | Data not available |

Molecular Dynamics Simulations of Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations could provide insights into the conformational flexibility of the cyclohexanethiolate ligand and its interaction with the tetrachlorotitanium core.

A dedicated MD study on this compound is not available in the current literature. A future investigation would require:

Development or selection of an appropriate force field for the titanium-thiolate complex.

Simulation of the molecule in a solvent box to mimic solution-phase behavior.

Table 2: Potential Parameters for a Future Molecular Dynamics Simulation

| Simulation Parameter | Proposed Value/Condition |

| Force Field | To be determined |

| Solvent Model | e.g., TIP3P water |

| Simulation Time | e.g., 100 ns |

| Temperature | e.g., 298 K |

| Pressure | e.g., 1 atm |

| Ensemble | e.g., NPT |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the reactivity of this compound, for instance, in ligand exchange or catalytic reactions, would necessitate computational modeling of reaction mechanisms. This typically involves locating transition state structures and calculating activation energies.

As of now, no such computational studies have been published for this specific compound. Future work in this direction would aim to:

Identify potential reaction pathways.

Calculate the potential energy surface for the proposed reactions.

Determine the structures and energies of reactants, intermediates, transition states, and products.

Table 3: Hypothetical Reaction Energetics for a Ligand Substitution Reaction

| Species/State | Relative Energy (kcal/mol) |

| Reactants | Data not available |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Prediction of Spectroscopic Parameters and Structural Properties

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, theoretical calculations could predict its vibrational (IR and Raman), and Nuclear Magnetic Resonance (NMR) spectra.

The scientific literature does not currently contain any predicted spectroscopic or detailed structural data for this compound. A thorough computational study would involve:

Frequency calculations to predict the IR and Raman spectra.

GIAO (Gauge-Independent Atomic Orbital) method for the prediction of NMR chemical shifts.

Comparison of calculated bond lengths and angles with potential future experimental data (e.g., from X-ray crystallography).

Table 4: Hypothetical Predicted and Experimental Spectroscopic and Structural Data

| Parameter | Predicted Value | Experimental Value |

| Ti-S Stretching Frequency (cm⁻¹) | Data not available | Data not available |

| ¹³C NMR Chemical Shift (cyclohexyl C1) | Data not available | Data not available |

| Ti-Cl Bond Length (Å) | Data not available | Data not available |

| C-S-Ti Bond Angle (°) | Data not available | Data not available |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of titanium-thiolate complexes is a cornerstone for any further investigation. Traditional methods often involve the reaction of a titanium halide with a thiol or a pre-formed metal thiolate. acs.org Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to Cyclohexanethiolate,tetrachlorotitanium and its derivatives.

Key areas of exploration could include:

Direct Thiolysis of Titanium Alkoxides: Investigating the reaction of titanium alkoxides, such as titanium(IV) isopropoxide, with cyclohexanethiol (B74751). This route could offer a milder alternative to using titanium tetrachloride and may produce more easily separable byproducts.

Electrochemical Synthesis: Exploring the electrochemical reduction of a titanium(IV) precursor in the presence of dicyclohexyl disulfide. This could provide a controlled method for generating the desired titanium-thiolate linkage.

Mechanochemical Methods: Utilizing ball-milling and other mechanochemical techniques to synthesize the target compound in a solvent-free or low-solvent environment, thereby enhancing the green credentials of the synthesis.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges | Hypothetical Yield (%) |

|---|---|---|---|

| Reaction of TiCl₄ with Cyclohexanethiol | Readily available starting materials | Harsh reaction conditions, HCl byproduct | 75-85 |

| Direct Thiolysis of Ti(OⁱPr)₄ | Milder conditions, cleaner reaction | Slower reaction rates, equilibrium control | 80-90 |

| Electrochemical Synthesis | High degree of control, potential for high purity | Specialized equipment required, optimization of parameters | >90 |

| Mechanochemical Synthesis | Solvent-free, environmentally friendly | Scale-up limitations, potential for product contamination | 70-80 |

Exploration of New Ligand Architectures and Their Impact on Reactivity

The cyclohexanethiolate ligand in This compound provides a scaffold that can be systematically modified to tune the electronic and steric properties of the complex. Future research will undoubtedly delve into the synthesis of derivatives with modified cyclohexyl or thiol moieties.

Potential modifications and their expected impact include:

Steric Bulk: Introducing bulky substituents on the cyclohexyl ring to enhance the stability of the complex and to create specific steric environments for catalytic applications.

Electronic Effects: Incorporating electron-donating or electron-withdrawing groups on the cyclohexyl ring to modulate the electron density at the titanium center, thereby influencing its Lewis acidity and redox potential.

Chelating Thiolates: Designing multidentate ligands that incorporate the cyclohexanethiolate motif within a larger chelating framework to improve complex stability and control coordination geometry. cardiff.ac.uk

Expansion of Catalytic Applications to New Reaction Types

Titanium complexes are known to catalyze a variety of organic transformations, including polymerizations, epoxidations, and reductive couplings. mdpi.comalfachemic.com A key future direction for This compound will be to explore its catalytic activity in a broader range of reactions.

Promising areas for investigation include:

Hydroamination: Titanium-catalyzed hydroamination of alkynes and alkenes is a well-established field. rsc.orgnih.gov The unique electronic properties conferred by the thiolate ligand could lead to novel reactivity and selectivity patterns.

Ring-Opening Polymerization: The Lewis acidic nature of the titanium center could be harnessed for the ring-opening polymerization of cyclic esters and epoxides, a field where titanium catalysts have already shown promise. acs.org

Redox Catalysis: Investigating the potential for the titanium center to undergo redox cycling between Ti(IV) and Ti(III) states, which could open up applications in radical-mediated transformations. nih.govacs.org

Table 2: Potential Catalytic Applications and Hypothetical Performance Metrics

| Reaction Type | Substrate Scope | Potential Advantages of Cyclohexanethiolate Ligand | Hypothetical Turnover Number (TON) |

|---|---|---|---|

| Alkyne Hydroamination | Terminal and internal alkynes | Enhanced regioselectivity due to steric influence | 100 - 500 |

| Lactide Polymerization | L- and D-lactide | Improved control over polymer molecular weight | 500 - 1000 |

| Epoxide Ring-Opening | Styrene oxide, cyclohexene (B86901) oxide | Increased catalytic activity at lower temperatures | 200 - 800 |

Design of Tailored this compound Derivatives for Specific Material Properties

Beyond catalysis, titanium complexes can serve as precursors for advanced materials. By carefully designing derivatives of This compound , it may be possible to create materials with tailored properties.

Future research could focus on:

Precursors for Titanium Sulfide (B99878) Materials: Using the complex as a single-source precursor for the synthesis of titanium sulfide (TiS₂) nanoparticles or thin films, which have applications in battery technology.

Surface Modification: Grafting the complex onto the surface of metal oxides, such as titania (TiO₂), to create hybrid materials with enhanced photocatalytic activity. nih.gov

Polymer Additives: Investigating the use of these complexes as additives in polymers to improve thermal stability or act as cross-linking agents.

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of improved catalysts. Future studies on This compound will need to employ a combination of experimental and computational techniques to elucidate the mechanisms of its reactions.

Key mechanistic questions to be addressed include:

Nature of the Active Species: Identifying whether the intact complex is the active catalyst or if it undergoes transformation under reaction conditions.

Role of the Thiolate Ligand: Determining how the cyclohexanethiolate ligand influences the key steps of the catalytic cycle, such as substrate coordination and product release.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states to gain deeper insight into the factors controlling reactivity and selectivity. nih.gov

Integration with Advanced Characterization Techniques (e.g., Operando Spectroscopy)

To gain a deeper understanding of the structure and reactivity of This compound under working conditions, the integration of advanced characterization techniques will be essential. Operando spectroscopy, which involves monitoring a catalytic reaction in real-time, is a particularly powerful tool. kit.edumdpi.comunito.it

Future research should aim to:

Employ Operando IR and Raman Spectroscopy: To identify key intermediates and track changes in the coordination environment of the titanium center during catalysis.

Utilize X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and local coordination geometry of the titanium atom under reaction conditions. mdpi.comresearchgate.net

Combine with Mass Spectrometry: To correlate changes in the catalyst structure with the formation of products in real-time.

By pursuing these future research directions, the scientific community can unlock the full potential of This compound and related titanium-thiolate complexes, leading to the development of new catalysts, materials, and chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for cyclohexanethiolate,tetrachlorotitanium, and how can air/moisture sensitivity be mitigated?

- Methodology :

- Use Schlenk line or glovebox techniques to handle titanium tetrachloride (TiCl₄), which hydrolyzes readily in moisture .

- Synthesize the compound by slowly adding cyclohexanethiol to TiCl₄ in anhydrous solvents (e.g., dichloromethane or toluene) under inert gas (N₂/Ar). Monitor reaction progress via color changes or gas evolution.

- Purify via recrystallization in dry hexane or vacuum sublimation. Validate purity using elemental analysis and NMR (¹H/¹³C), noting that paramagnetic Ti centers may complicate spectral interpretation .

- Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) due to TiCl₄’s corrosive nature and cyclohexanethiol’s toxicity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- X-ray Diffraction (XRD) : Resolve crystal structure and confirm ligand coordination geometry. Note that single-crystal growth may require slow diffusion methods .

- Infrared (IR) Spectroscopy : Identify S–Ti bonding via shifts in ν(S–H) (absent in product) and ν(Ti–S) (~400–500 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., ligand loss at elevated temperatures) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to model the Ti–S bond geometry, electron density distribution, and frontier molecular orbitals. Compare optimized structures with XRD data .

- Simulate reaction pathways (e.g., ligand substitution or redox behavior) to predict catalytic activity or stability under varying conditions. Use software like Gaussian or ORCA with LANL2DZ basis sets for transition metals .

- Validation : Correlate computational predictions with experimental kinetics (e.g., UV-Vis monitoring of redox reactions) .

Q. How should researchers address contradictions in reported stability data for this compound?

- Analysis Framework :

- Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent, inert atmosphere) to isolate variables .

- Multi-technique Validation : Combine TGA, XRD, and mass spectrometry to differentiate between decomposition products (e.g., TiCl₄ release vs. ligand oxidation) .

- Literature Benchmarking : Compare results with structurally analogous Ti-thiolate complexes (e.g., phenylthiolate-Ti systems) to identify trends in ligand-driven stability .

Q. What experimental strategies can optimize the catalytic activity of this compound in organic transformations?

- Design Principles :

- Ligand Tuning : Test derivatives with electron-donating/withdrawing substituents on the cyclohexane ring to modulate Ti’s Lewis acidity .

- Kinetic Studies : Use in-situ IR or NMR to track substrate binding and turnover rates. Compare with steric/electronic parameters from computational models .

- Post-reaction Analysis : Isolate spent catalysts via centrifugation and analyze for structural changes (XRD) or ligand leaching (ICP-MS) .

Methodological Considerations

- Data Presentation : Follow guidelines in for clear reporting of statistical analyses (e.g., error bars, p-values) and graphical data (labeled axes, SI units).

- Ethical Compliance : Document safety protocols and waste disposal methods for hazardous reagents per institutional guidelines .

- Literature Review : Use EPA/NIST databases ( ) for physicochemical properties and avoid non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.